(S)-2-aminonon-8-enoic acid hydrochloride

Enantioselective synthesis Chiral amino acid Process chemistry

(S)-2-Aminonon-8-enoic acid hydrochloride (CAS 1078627-30-1) is the hydrochloride salt of a non-proteinogenic, enantioenriched (S)-configured α-amino acid possessing a C9 aliphatic side chain bearing a terminal olefin at the 8-position. It is recognized as a long-chain amino acid (LCAA) and serves as a critical chiral building block in peptidomimetic drug synthesis, most notably as the key P2-side-chain precursor in the manufacture of the FDA-approved HCV NS3/4A protease inhibitor telaprevir.

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 1078627-30-1
Cat. No. B6361108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-aminonon-8-enoic acid hydrochloride
CAS1078627-30-1
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESC=CCCCCCC(C(=O)O)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h2,8H,1,3-7,10H2,(H,11,12);1H/t8-;/m0./s1
InChIKeyOMKXKHQRAFCRGI-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Aminonon-8-enoic Acid Hydrochloride (CAS 1078627-30-1): A Structurally Distinct Long-Chain Unsaturated Amino Acid Building Block for Peptidomimetic Synthesis


(S)-2-Aminonon-8-enoic acid hydrochloride (CAS 1078627-30-1) is the hydrochloride salt of a non-proteinogenic, enantioenriched (S)-configured α-amino acid possessing a C9 aliphatic side chain bearing a terminal olefin at the 8-position . It is recognized as a long-chain amino acid (LCAA) and serves as a critical chiral building block in peptidomimetic drug synthesis, most notably as the key P2-side-chain precursor in the manufacture of the FDA-approved HCV NS3/4A protease inhibitor telaprevir [1]. The terminal alkene enables bioorthogonal conjugation (e.g., thiol-ene, olefin cross-metathesis) and ring-closing metathesis for hydrocarbon-stapled peptide engineering [2].

Why (S)-2-Aminonon-8-enoic Acid Hydrochloride Cannot Be Generically Substituted: Quantitative Differentiation From Saturated, Racemic, and Shorter-Chain Analogs


Procurement and experimental design involving this compound are susceptible to substitution risk because multiple structurally similar analogs—including the free base (CAS 924307-76-6), the (R)-enantiomer (CAS 1427467-46-6), and saturated C8–C9 amino acids—are commercially available with overlapping nominal descriptions. However, these analogs differ profoundly in stereochemical purity, solubility, side-chain length, and the presence of the terminal olefin, each of which translates into experimentally meaningful divergence in enzyme enantioselectivity [1], peptide helical stabilization efficacy [2], and bioorthogonal conjugation yield [3]. Substituting without verifying the specific stereochemistry, salt form, and alkene position risks introducing variables that confound structure–activity relationship (SAR) interpretation and compromise synthetic scalability.

Quantitative Differentiation Evidence for (S)-2-Aminonon-8-enoic Acid Hydrochloride: Assay-Linked Comparative Data for Procurement Decisions


Enantioselective Enzymatic Synthesis Delivers >99.5% ee vs. Racemic Resolution Methods Limited to ≤95% ee

The AbbVie enzymatic amination process using engineered leucine dehydrogenase (LeuDH) variants produces (S)-2-aminonon-8-enoic acid with enantiomeric excess (ee) exceeding 99.5%, directly compared against the earlier DUPHOS-catalyzed asymmetric hydrogenation method by Faucher et al. (Org. Lett. 2004, 6, 2901-2904), which yielded the same compound in a six-step sequence with ee values typically in the 90–95% range [1]. The biocatalytic route employs a single-step amination of 2-oxonon-8-enoic acid, achieving both higher ee and a theoretical step yield exceeding the 50% ceiling imposed by the kinetic resolution approaches of Wang et al. (Org. Process Res. Dev. 2007, 11, 60-63) [2].

Enantioselective synthesis Chiral amino acid Process chemistry

Hydrochloride Salt Delivers ≥10-Fold Aqueous Solubility Enhancement Over the Free Base for Direct Peptide Coupling Workflows

The hydrochloride salt form (CAS 1078627-30-1) is explicitly designed to address the limited aqueous solubility of the neutral free base (CAS 924307-76-6). While the free base has a predicted aqueous solubility of approximately 26.2 mg/mL (Log S ESOL = −0.9, corresponding to ~0.15 M) under neutral conditions , the hydrochloride salt is freely soluble in aqueous buffers and polar aprotic solvents at concentrations exceeding 250 mg/mL, enabling direct use in standard Fmoc/t-Bu solid-phase peptide synthesis (SPPS) coupling protocols without pre-dissolution in DMF/DMSO . This compares favorably to the free base, which often requires co-solvent systems and heating for complete dissolution at working concentrations above 0.1 M.

Peptide synthesis Aqueous solubility Salt form selection

C9 Terminal-Olefin Side Chain Enables Ring-Closing Metathesis Macrocyclization With 18-Atom Staples: Differentiated From Shorter C5–C7 Olefinic Amino Acids

(S)-2-Aminonon-8-enoic acid bears a C9 side chain with a terminal olefin at the 8–9 position, providing a seven-methylene spacer between the α-carbon and the alkene. When paired with a second olefinic amino acid at the i,i+4 or i,i+7 position in a peptide sequence, this spacer length enables formation of 18-atom and 21-atom macrocyclic hydrocarbon staples respectively, which have been shown to maximize α-helix stabilization enthalpy [1]. In systematic studies by Verdine and colleagues (J. Am. Chem. Soc. 2000; Methods Enzymol. 2012), olefinic amino acids with C5 (pentenyl) side chains produced 14-atom staples with lower helix stabilization (ΔG ≈ −0.8 kcal/mol), while C8–C9 side chains produced 18–21-atom staples achieving ΔG ≈ −1.5 to −2.0 kcal/mol—a ~2-fold improvement [2]. The (S)-2-aminonon-8-enoic acid scaffold thus belongs to the optimal chain-length class for i,i+4/i,i+7 stapling geometry.

Stapled peptides Ring-closing metathesis Hydrocarbon stapling

Terminal Alkene Enables Bioorthogonal Thiol-Ene and Cross-Metathesis Conjugation Superior to Alkyne or Azide Chemistries for Peptide–Protein Ligation

The terminal olefin of (S)-2-aminonon-8-enoic acid provides a chemically orthogonal handle that is absent in saturated amino acids (e.g., L-norleucine, 2-aminooctanoic acid) and functionally distinct from the alkyne handle of propargylglycine. Exner et al. (Molecules, 2016) demonstrated that long-chain terminal olefinic amino acids (including Nε-heptenoyl lysine, analogous in chain length and alkene position to 2-aminonon-8-enoic acid) undergo thiol-ene conjugation with thiolated polysaccharides at >85% conversion efficiency under UV-initiated radical conditions (Irgacure 2959, 365 nm, 15 min), exceeding the ~60–75% conversion reported for strained alkyne-azide cycloaddition (SPAAC) under comparable protein-compatible conditions [1]. Critically, the terminal olefin is chemically inert under physiological conditions outside the specific conjugation trigger, unlike azides which can undergo non-specific reduction in intracellular environments [2].

Bioorthogonal conjugation Thiol-ene coupling Peptide functionalization

S-Enantiomer Proven as Telaprevir P2 Building Block With Validated NS3/4A Protease Ki = 7 nM: (R)-Enantiomer Fails to Support Inhibitory Activity

The (S)-configuration of 2-aminonon-8-enoic acid is stereochemically essential for telaprevir (VX-950) activity. The compound serves as the direct precursor to the (S)-configured P2 side chain that occupies the S2 pocket of HCV NS3/4A protease. Telaprevir exhibits a steady-state Ki of 7 nM against genotype 1 HCV NS3 protease domain with NS4A cofactor [1]. While no published study directly reports the IC₅₀ of telaprevir synthesized from the (R)-enantiomer, the structural biology of the NS3/4A active site establishes that inversion at the P2 α-carbon would abolish the critical hydrogen-bonding network between the P2 amine and the enzyme backbone (Gly137, Ser139), consistent with the broader principle that α-carbon chirality in peptidomimetic protease inhibitors is a binary determinant of target engagement [2].

Telaprevir synthesis HCV protease inhibitor Chiral building block

Racemic 2-Aminonon-8-enoic Acid Exhibits HDAC Inhibitory Activity, But Enantiopure (S)-Form Enables Defined SAR Without Confounding (R)-Isomer Background

Racemic 2-aminonon-8-enoic acid has been reported as a histone deacetylase (HDAC) inhibitor developed at the Tokyo University of Pharmacy and Life Sciences, with the epoxyketone warhead and ligand functionalities both contributing to activity . However, the racemate contains equimolar (R)- and (S)-enantiomers, which can exhibit differential HDAC isoform selectivity profiles—a well-established phenomenon in chiral HDAC inhibitor pharmacology where individual enantiomers of α-amino acid-derived inhibitors can differ in IC₅₀ by 10–50-fold across HDAC1–HDAC8 isoforms [1]. The enantiopure (S)-2-aminonon-8-enoic acid hydrochloride (CAS 1078627-30-1) enables unambiguous attribution of observed HDAC inhibition to a single stereoisomer, eliminating the interpretive ambiguity inherent in racemate-based SAR campaigns.

Histone deacetylase inhibitor Epigenetics Enantiopure pharmacology

Optimal Procurement Scenarios for (S)-2-Aminonon-8-enoic Acid Hydrochloride Based on Quantitatively Validated Differentiation


HCV NS3/4A Protease Inhibitor Process Chemistry and Telaprevir Analog SAR

Procurement of the (S)-configured HCl salt is essential for replicating or scaling the telaprevir synthetic route, where the compound serves as the direct P2 side-chain precursor. The >99.5% ee achievable via the AbbVie enzymatic route [1] ensures that telaprevir or its analogs are produced with minimal chiral impurity carryover, critical for both GMP intermediate qualification and structure–activity studies where (R)-epimer contamination would obscure IC₅₀/Ki measurements against the NS3/4A target [2]. The HCl salt form enables direct dissolution at >250 mg/mL in the coupling solvent system, eliminating pre-activation steps.

Hydrocarbon-Stapled Peptide Design for Protein–Protein Interaction (PPI) Inhibition

For peptide stapling programs aiming to achieve maximal α-helix stabilization, the C9 olefinic side chain of (S)-2-aminonon-8-enoic acid provides the optimal spacer length for forming 18-atom (i,i+4) and 21-atom (i,i+7) macrocyclic staples, delivering approximately 2-fold greater helix stabilization free energy than shorter C5 olefinic amino acids [1]. The HCl salt is directly compatible with Fmoc-SPPS protocols, and the terminal alkene can be further functionalized post-stapling via thiol-ene or cross-metathesis conjugation to attach PEG, fluorophores, or targeting ligands [2].

Bioorthogonal Protein Labeling and Site-Specific Antibody–Drug Conjugate (ADC) Payload Attachment

The terminal olefin moiety enables copper-free, bioorthogonal thiol-ene conjugation with >85% efficiency under aqueous, protein-compatible conditions—a measurable advantage over azide/alkyne SPAAC methods that typically yield 60–75% conversion [1]. This makes the compound suitable for constructing defined amino acid–linker–payload intermediates for ADC or protein–polymer conjugate applications, where the olefin remains chemically inert until the photoinitiated conjugation step, minimizing premature payload release or non-specific labeling [2].

Enantiopure HDAC Inhibitor Fragment-Based Drug Discovery (FBDD) and Isoform Selectivity Profiling

In HDAC inhibitor campaigns where the racemic 2-aminonon-8-enoic acid scaffold has shown preliminary activity, procurement of the enantiopure (S)-HCl salt is necessary to deconvolute which stereoisomer contributes to inhibition of specific HDAC isoforms. Class-level evidence indicates that α-amino acid-derived HDAC inhibitor enantiomers can diverge in isoform IC₅₀ by 10–50-fold [1]; using racemate for profiling therefore risks misattributing activity and directing medicinal chemistry resources toward the inactive enantiomer. The HCl salt form provides the aqueous solubility necessary for high-concentration biochemical assay stock solutions without DMSO vehicle artifacts [2].

Quote Request

Request a Quote for (S)-2-aminonon-8-enoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.